

# A Tale of Two Kinase Inhibitors: IACS-52825 and GDC-0134

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | IACS-52825 |           |
| Cat. No.:            | B15138309  | Get Quote |

In the landscape of targeted therapies for neurological disorders, the development of specific kinase inhibitors has been a journey of both promise and challenge. This guide provides a comparative overview of two such molecules, IACS-52825 and GDC-0134, both potent inhibitors of Dual Leucine Zipper Kinase (DLK), a critical regulator of neuronal injury and degeneration. While neither compound ultimately reached the clinic, their preclinical and early clinical data offer valuable insights for researchers and drug developers in the field of neuroprotection.

Both IACS-52825 and GDC-0134 were designed to inhibit DLK, a key player in the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in axonal degeneration and neuronal apoptosis.[1][2] Despite targeting the same kinase, their development paths diverged, focusing on different neurological conditions and ultimately halting due to distinct safety concerns.

#### At a Glance: Key Compound Characteristics



| Feature                    | IACS-52825                                               | GDC-0134                                                                             |
|----------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------|
| Primary Target             | Dual Leucine Zipper Kinase<br>(DLK/MAP3K12)              | Dual Leucine Zipper Kinase<br>(DLK/MAP3K12)                                          |
| Therapeutic Indication     | Chemotherapy-Induced Peripheral Neuropathy (CIPN) [3][4] | Amyotrophic Lateral Sclerosis (ALS)[5][6]                                            |
| Development Status         | Discontinued (Preclinical)[3][7]                         | Discontinued (Phase 1 Clinical<br>Trial)[8][9]                                       |
| Reason for Discontinuation | Ocular toxicity in non-human primates[3][7]              | Unacceptable safety profile in humans; no adequately tolerated dose identified[8][9] |

## **Efficacy and Preclinical Findings**

IACS-52825 demonstrated significant promise in preclinical models of chemotherapy-induced peripheral neuropathy. In mouse models, the compound showed strong efficacy in reversing cisplatin-induced mechanical allodynia, a key symptom of CIPN.[2][3][4] The development of IACS-52825 was backed by the understanding that various chemotherapeutics converge on the DLK-mediated axon degeneration program.[2][4][10]

GDC-0134 was advanced into clinical trials for Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease.[6] Preclinical data in a SOD1 mouse model of ALS suggested that blocking or removing DLK could be beneficial.[6] The rationale was that DLK activation under stress contributes to motor neuron death in ALS.[6]

#### **Clinical Development and Safety Profile**

The clinical journey of GDC-0134 was detailed in a Phase 1 study involving patients with ALS. [8][9] The study included single ascending dose (SAD) and multiple ascending dose (MAD) stages, which were well-tolerated.[8][9] However, during an open-label safety expansion (OLE), serious adverse events emerged, including thrombocytopenia, dysesthesia, and optic ischemic neuropathy.[8][9] Ultimately, an adequately tolerated dose could not be identified, leading to the discontinuation of its development for ALS.[8][9]



In contrast, the development of **IACS-52825** was halted at the preclinical stage.[3] Concerns arose from findings of ocular toxicity during chronic dosing in non-human primates.[3] This adverse effect was considered a significant hurdle, preventing its advancement into human trials.[7]

## **Mechanism of Action: The DLK Signaling Pathway**

Both IACS-52825 and GDC-0134 are small molecule inhibitors that target the kinase activity of DLK. DLK is a key upstream regulator of the JNK stress-activated protein kinase pathway. In response to neuronal injury or stress, DLK becomes activated and initiates a phosphorylation cascade that ultimately leads to axonal degeneration and neuronal apoptosis. By inhibiting DLK, both compounds aimed to block this detrimental signaling cascade.





Click to download full resolution via product page

Figure 1. Simplified DLK signaling pathway and points of inhibition.

## Experimental Protocols GDC-0134 Phase 1 Clinical Trial

The first-in-human study of GDC-0134 was a placebo-controlled trial with single-ascending dose (SAD), multiple-ascending dose (MAD), and open-label safety expansion (OLE) stages. [8][9] Participants were patients with ALS.[11] The primary objectives were to assess the safety, tolerability, and pharmacokinetics of oral GDC-0134.[1] Dosing in the MAD and OLE stages was administered daily for up to 48 weeks.[8][9]





Click to download full resolution via product page

Figure 2. Workflow of the GDC-0134 Phase 1 clinical trial.

### **IACS-52825** Preclinical Efficacy Studies



Efficacy studies for IACS-52825 were conducted in mouse models of cisplatin-induced peripheral neuropathy.[3] A key endpoint was the assessment of mechanical allodynia, a measure of pain sensitivity, which was reversed by IACS-52825.[2][4] These studies were crucial in establishing the proof-of-concept for DLK inhibition in CIPN.

In conclusion, while the development of both IACS-52825 and GDC-0134 was ultimately halted, the research surrounding these compounds has significantly contributed to our understanding of the role of DLK in neurodegeneration. The distinct reasons for their discontinuation highlight the diverse challenges in translating preclinical efficacy into safe and effective therapies for neurological disorders. These findings underscore the importance of thorough safety and toxicity assessments in drug development and provide a valuable foundation for future efforts to target the DLK pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Discovery and preclinical development of IACS-52825, a potent and selective DLK inhibitor for the treatment of chemotherapy-induced peripheral neuropathy [morressier.com]
- 4. Discovery of IACS-52825, a Potent and Selective DLK Inhibitor for Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. als.org [als.org]
- 7. IACS-52825: A Potent and Selective DLK Inhibitor [m.antpedia.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. pubs.acs.org [pubs.acs.org]
- 11. mayo.edu [mayo.edu]
- To cite this document: BenchChem. [A Tale of Two Kinase Inhibitors: IACS-52825 and GDC-0134]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138309#comparing-iacs-52825-and-gdc-0134-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com